N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline
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Overview
Description
N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN), an ethyl group (–C2H5), and a 1,3,4-oxadiazole ring substituted with a methoxyphenyl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of basic catalysts to facilitate the synthesis.
Chemical Reactions Analysis
N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano group and the oxadiazole ring are particularly reactive sites. Common reagents used in these reactions include triethylamine, phenacyl bromide, and other bidentate reagents . Major products formed from these reactions include pyrrole derivatives and other heterocyclic compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals . In biology, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . Additionally, it has applications in the field of materials science, where it is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline involves its interaction with specific molecular targets and pathways. The cyano group and the oxadiazole ring play crucial roles in its biological activity. These functional groups can interact with various enzymes and receptors, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline can be compared with other cyanoacetamide derivatives and oxadiazole-containing compounds. Similar compounds include N-cyanoacetamides and other oxadiazole derivatives, which also exhibit diverse biological activities
Properties
IUPAC Name |
(3-ethylphenyl)-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-3-14-7-6-8-15(11-14)23(13-20)12-18-21-22-19(25-18)16-9-4-5-10-17(16)24-2/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBPNNXJBWQZBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=NN=C(O2)C3=CC=CC=C3OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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